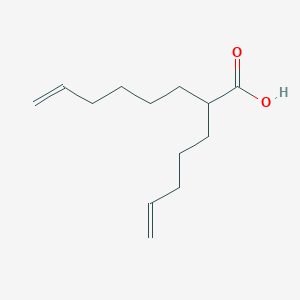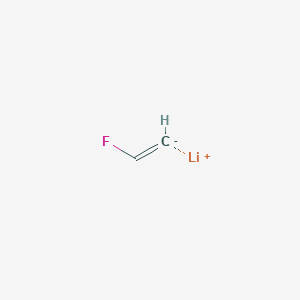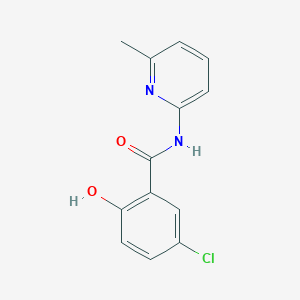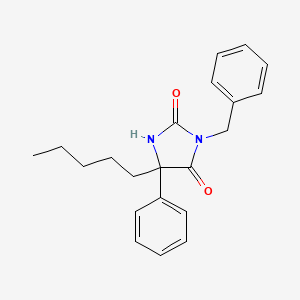![molecular formula C23H26O3 B14227941 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- CAS No. 745062-60-6](/img/structure/B14227941.png)
5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-: is an organic compound with the molecular formula C23H26O3. It is characterized by the presence of a heptynal group and two phenylmethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- typically involves the reaction of heptynal with phenylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.
Substitution: The phenylmethoxy groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It serves as a model compound for understanding the interactions between organic molecules and biological systems.
Medicine: Although not directly used as a drug, 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be further developed into therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The heptynal group can undergo nucleophilic addition reactions, leading to the formation of various products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 5-Heptynal, 3,3-bis[(methoxy)methyl]-
- 5-Heptynal, 3,3-bis[(ethoxy)methyl]-
- 5-Heptynal, 3,3-bis[(propoxy)methyl]-
Comparison:
- 5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]- is unique due to the presence of phenylmethoxy groups, which provide additional steric hindrance and electronic effects compared to methoxy, ethoxy, or propoxy groups.
- The phenylmethoxy groups enhance the compound’s reactivity and stability, making it more suitable for specific applications in organic synthesis and material science.
- The presence of aromatic rings in phenylmethoxy groups allows for π-π interactions, which can influence the compound’s physical properties and reactivity.
Eigenschaften
CAS-Nummer |
745062-60-6 |
|---|---|
Molekularformel |
C23H26O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3,3-bis(phenylmethoxymethyl)hept-5-ynal |
InChI |
InChI=1S/C23H26O3/c1-2-3-14-23(15-16-24,19-25-17-21-10-6-4-7-11-21)20-26-18-22-12-8-5-9-13-22/h4-13,16H,14-15,17-20H2,1H3 |
InChI-Schlüssel |
HUMIHVRPBXCSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)


![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)





